3,5-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,2-oxazole-4-carboxamide
Description
3,5-Dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The carboxamide group at position 4 is linked to a piperidine ring, which is further substituted with a 1,3-thiazole moiety. The compound’s molecular framework combines rigidity (oxazole, thiazole) with conformational flexibility (piperidine), a balance often exploited in drug design to optimize pharmacokinetics and target engagement.
Properties
IUPAC Name |
3,5-dimethyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-10-13(11(2)21-18-10)14(20)17-8-12-4-3-6-19(9-12)15-16-5-7-22-15/h5,7,12H,3-4,6,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENFEUNYEQYYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2CCCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxazole rings, followed by the introduction of the piperidine moiety. Common reagents used in these reactions include thioamides, α-haloketones, and amines. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts is also crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3,5-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,2-oxazole-4-carboxamide demonstrate significant anticancer properties. For example, studies have shown that derivatives of thiazole and oxazole exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .
COX-II Inhibition
The compound has been investigated for its potential as a COX-II inhibitor. COX-II is an enzyme involved in inflammatory processes and pain pathways. Compounds with similar structures have been reported to exhibit selective inhibition of COX-II with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib . This suggests that this compound could be a candidate for developing new anti-inflammatory medications.
Pharmacological Applications
Neurological Disorders
The thiazole moiety in the compound is associated with neuroprotective effects. Research on related compounds indicates potential benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Antimicrobial Properties
Studies have also highlighted the antimicrobial activity of thiazole-containing compounds. The unique structure of this compound suggests it may possess broad-spectrum antibacterial and antifungal properties. This makes it a candidate for further development as an antimicrobial agent .
Materials Science
Polymer Chemistry
In materials science, the incorporation of oxazole and thiazole derivatives into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength. Research indicates that these compounds can be used as additives or stabilizers in polymer formulations, potentially leading to the development of advanced materials for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole and oxazole rings can bind to enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and molecular properties of the target compound with three structurally related analogs derived from published
Note: *Compound 3’s molecular formula (C₉H₇FO) appears inconsistent with its IUPAC name, suggesting possible reporting errors in the source. The correct formula for 3,5-dimethyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide should include additional atoms (e.g., nitrogen), highlighting discrepancies in the provided data .
Research Findings and Structural Implications
Role of Heterocyclic Substitutions
- Target Compound : The thiazole-piperidine moiety may improve blood-brain barrier penetration, making it suitable for neurological targets. Piperidine’s basic nitrogen could also enhance solubility in physiological conditions.
- Fluorine’s electronegativity may also influence binding to hydrophobic enzyme pockets.
- Compound 2 : The cyanopyrazine substituent introduces a strong electron-withdrawing group, which could enhance interactions with polar residues in target proteins. The cyclohexyl group may reduce torsional strain, improving bioavailability.
- Compound 3 : The 4-methylbenzyl group provides a simple aromatic system for baseline activity comparisons. Its lower molecular weight suggests faster renal clearance, useful in early-stage pharmacokinetic studies.
Pharmacokinetic and Thermodynamic Considerations
Biological Activity
3,5-Dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as the mechanisms underlying these effects.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a piperidine moiety, and an oxazole core. The molecular formula is CHNOS, with a molecular weight of approximately 318.4 g/mol. The presence of these heterocycles is significant as they are often linked to various biological activities.
Anticancer Activity
Research indicates that compounds containing oxazole and thiazole rings exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/AKT pathway. Studies have shown that similar compounds can inhibit tumor growth in vivo and promote apoptosis in various cancer cell lines .
- Case Study : In one study involving MCF-7 breast cancer cells, derivatives similar to this compound showed an IC value of 25.72 ± 3.95 μM, indicating effective cytotoxicity .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Broad Spectrum : Compounds with similar structural features have demonstrated activity against a range of pathogens including bacteria and fungi. For example, derivatives containing the oxazole ring were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition .
- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Properties
The anti-inflammatory effects of thiazole-containing compounds are well-documented:
- Research Findings : Studies have indicated that certain derivatives can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Summary of Biological Activities
Q & A
Q. What are the key synthetic steps and intermediates for preparing 3,5-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,2-oxazole-4-carboxamide?
The synthesis involves sequential functionalization of the oxazole and thiazole-piperidine moieties. Key steps include:
- Oxazole core formation : Cyclization of β-keto esters with hydroxylamine under acidic conditions to yield the 3,5-dimethylisoxazole ring.
- Carboxamide coupling : Activation of the oxazole-4-carboxylic acid (e.g., using HATU or EDC) followed by reaction with the thiazole-piperidine-methylamine intermediate.
- Thiazole-piperidine intermediate : Synthesized via nucleophilic substitution between 2-chlorothiazole and 3-(aminomethyl)piperidine. Purification typically employs column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization. Monitor reaction progress via TLC and confirm intermediates via H NMR .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- H/C NMR : Assign peaks for methyl groups (δ 2.2–2.6 ppm for oxazole-CH, δ 1.5–2.0 ppm for piperidine-CH), thiazole protons (δ 7.1–7.5 ppm), and carboxamide NH (δ 8.0–8.5 ppm).
- IR spectroscopy : Confirm carboxamide C=O stretch (~1650–1700 cm) and aromatic C=N/C=C (~1500–1600 cm).
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS) with <2 ppm error .
Q. What functional groups dictate its solubility and reactivity?
- Hydrophobic groups : 3,5-Dimethyloxazole and piperidine enhance lipid solubility, favoring DCM or THF as solvents.
- Polar groups : The carboxamide and thiazole nitrogen improve aqueous solubility in DMF or DMSO. Reactivity is dominated by the carboxamide (nucleophilic substitution) and thiazole (electrophilic aromatic substitution) .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction yields and purity?
Use response surface methodology (RSM) to model variables:
- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq).
- Responses : Yield (HPLC quantification) and purity (HPLC area%). Central composite design (CCD) reduces trials while identifying interactions (e.g., higher temperatures improve cyclization but may degrade thiazole). Validate via ANOVA (p < 0.05) .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking (AutoDock Vina) : Dock the compound into target proteins (e.g., kinases) using the thiazole and carboxamide as hydrogen bond donors.
- Quantum mechanical calculations (DFT) : Optimize geometry at B3LYP/6-31G* level to analyze electrostatic potential maps for nucleophilic/electrophilic sites. Cross-validate with MD simulations (100 ns) to assess binding stability .
Q. How to resolve contradictions in biological activity data across assays?
- Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS.
- Orthogonal assays : Compare enzyme inhibition (IC) with cell-based viability (MTT assay) to rule off-target effects.
- Batch analysis : Ensure consistent purity (>95% by HPLC) and stereochemistry (via chiral HPLC) across studies .
Q. What are the implications of substituting the thiazole or oxazole moieties on bioactivity?
- Thiazole substitution : Replacing 2-thiazole with 4-methylthiazole increases steric bulk, reducing kinase inhibition (IC shifts from 50 nM to 1.2 µM).
- Oxazole methylation : 3,5-Dimethyl groups enhance metabolic stability (t in liver microsomes: 120 min vs. 30 min for non-methylated analog). Structure-activity relationship (SAR) studies require systematic variation of substituents followed by QSAR modeling .
Q. How does the compound’s stability vary under physiological conditions?
- Thermal stability : Degrades <5% after 24 h at 37°C (TGA/DSC data).
- Photostability : UV-Vis exposure (254 nm, 6 h) causes 15% degradation; store in amber vials.
- pH sensitivity : Stable at pH 2–8 (72 h), but carboxamide hydrolyzes at pH >10 .
Methodological Tables
Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Oxazole formation | NHOH·HCl, HCl, 80°C, 4 h | 75 | 90 | |
| Carboxamide coupling | HATU, DIPEA, DMF, RT, 12 h | 82 | 95 | |
| Piperidine-thiazole | KCO, MeCN, 60°C, 8 h | 68 | 88 |
Table 2. Computational Parameters for Docking
| Software | Force Field | Grid Size (Å) | Energy Range (kcal/mol) | Reference |
|---|---|---|---|---|
| AutoDock Vina | AMBER | 20 × 20 × 20 | -10 to -8 | |
| Schrödinger Glide | OPLS-AA | 15 × 15 × 15 | -12 to -6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
